![molecular formula C10H19NO4 B13404277 n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
n-[(r)-1-Carbethoxybutyl]-(s)-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[®-1-Carbethoxybutyl]-(S)-alanine is a chiral amino acid derivative. This compound is notable for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-Carbethoxybutyl]-(S)-alanine typically involves the esterification of alanine with ®-1-carbethoxybutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of N-[®-1-Carbethoxybutyl]-(S)-alanine may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-[®-1-Carbethoxybutyl]-(S)-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-[®-1-Carbethoxybutyl]-(S)-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism by which N-[®-1-Carbethoxybutyl]-(S)-alanine exerts its effects is largely dependent on its interaction with specific molecular targets. Its chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a highly specific manner, influencing biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
N-[(S)-1-Carbethoxybutyl]-®-alanine: This is a stereoisomer of N-[®-1-Carbethoxybutyl]-(S)-alanine and has similar chemical properties but different biological activities due to its stereochemistry.
Alanine derivatives: Other derivatives of alanine with different substituents can be compared in terms of their reactivity and applications.
Uniqueness: N-[®-1-Carbethoxybutyl]-(S)-alanine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving chiral recognition and catalysis.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
Clave InChI |
AUVAVXHAOCLQBF-JGVFFNPUSA-N |
SMILES isomérico |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)O |
SMILES canónico |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


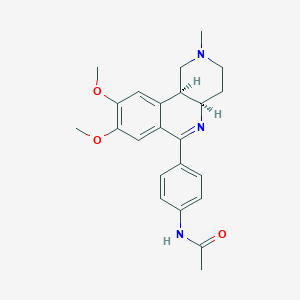
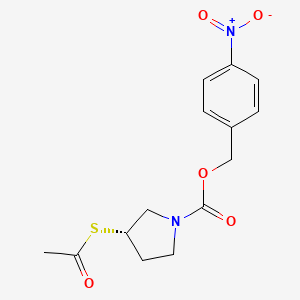
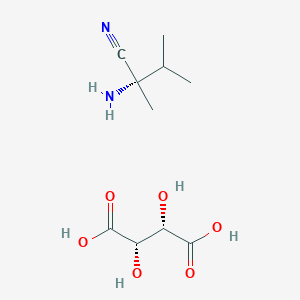
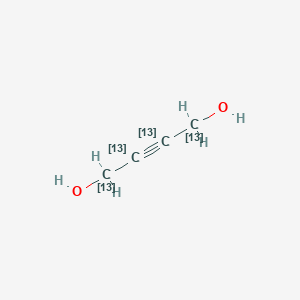
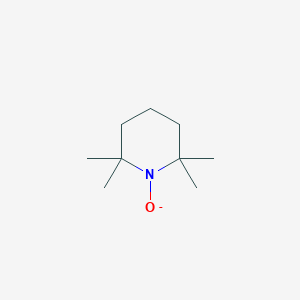

![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
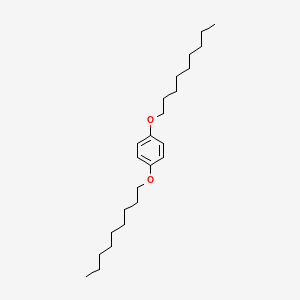
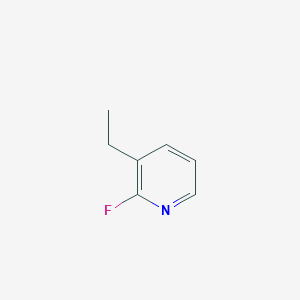
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)

![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
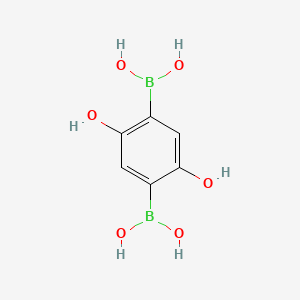
![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)
